

A Preliminary Preclinical Assessment of Selective Adenylyl Cyclase 1 (AC1) Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Adenylyl cyclase-IN-1

Cat. No.: B15569433

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Introduction

Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in numerous signal transduction pathways.[1] There are ten known isoforms of AC, with distinct tissue expression and regulatory properties.[2] Adenylyl cyclase 1 (AC1) is a calcium/calmodulin-stimulated isoform predominantly expressed in the central nervous system, including the dorsal root ganglion, spinal cord, and anterior cingulate cortex.[3] Genetic and pharmacological studies have implicated AC1 in synaptic plasticity, learning, memory, and the development of chronic pain.[4][5]

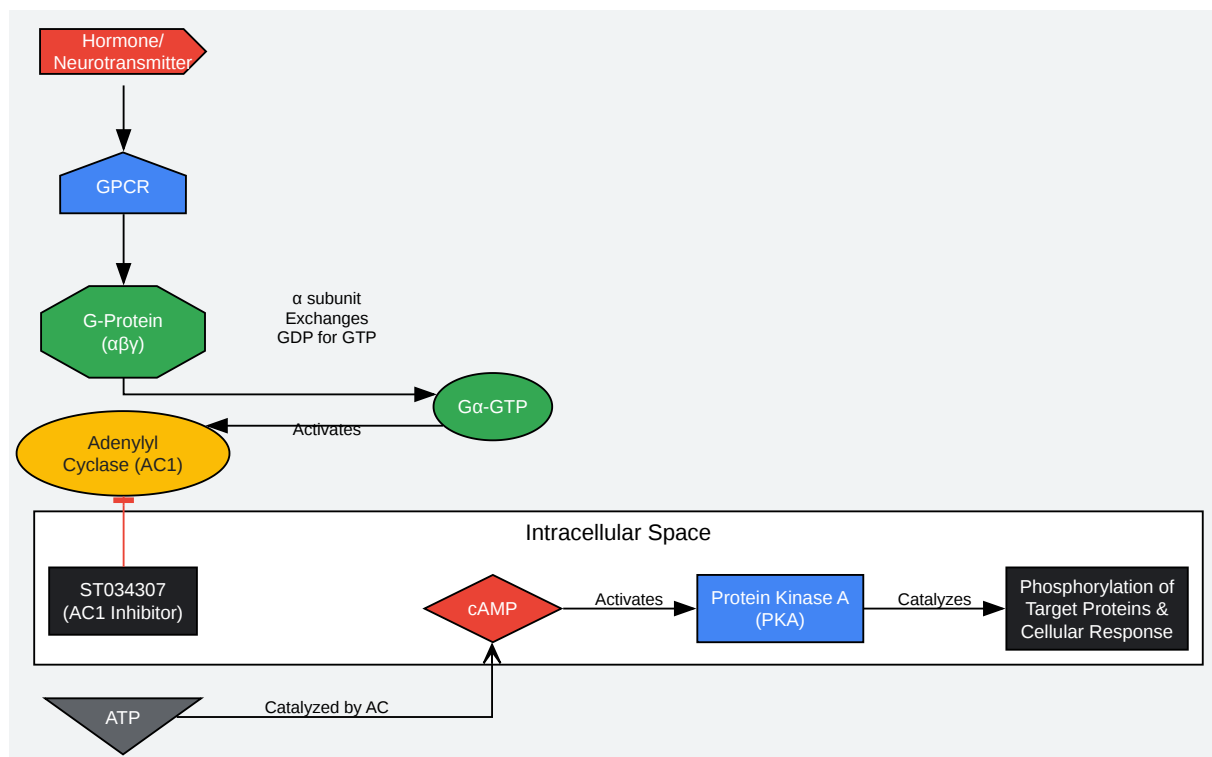
Studies involving knockout mice have suggested that inhibiting AC1 could be a therapeutic strategy for managing pain and opioid dependence.[6] This has spurred the development of selective AC1 inhibitors. One such inhibitor, ST034307, has been identified and characterized as a selective, small-molecule inhibitor of AC1.[6] This document summarizes the available preclinical data for ST034307, focusing on its pharmacological effects that inform a preliminary safety and tolerability assessment.

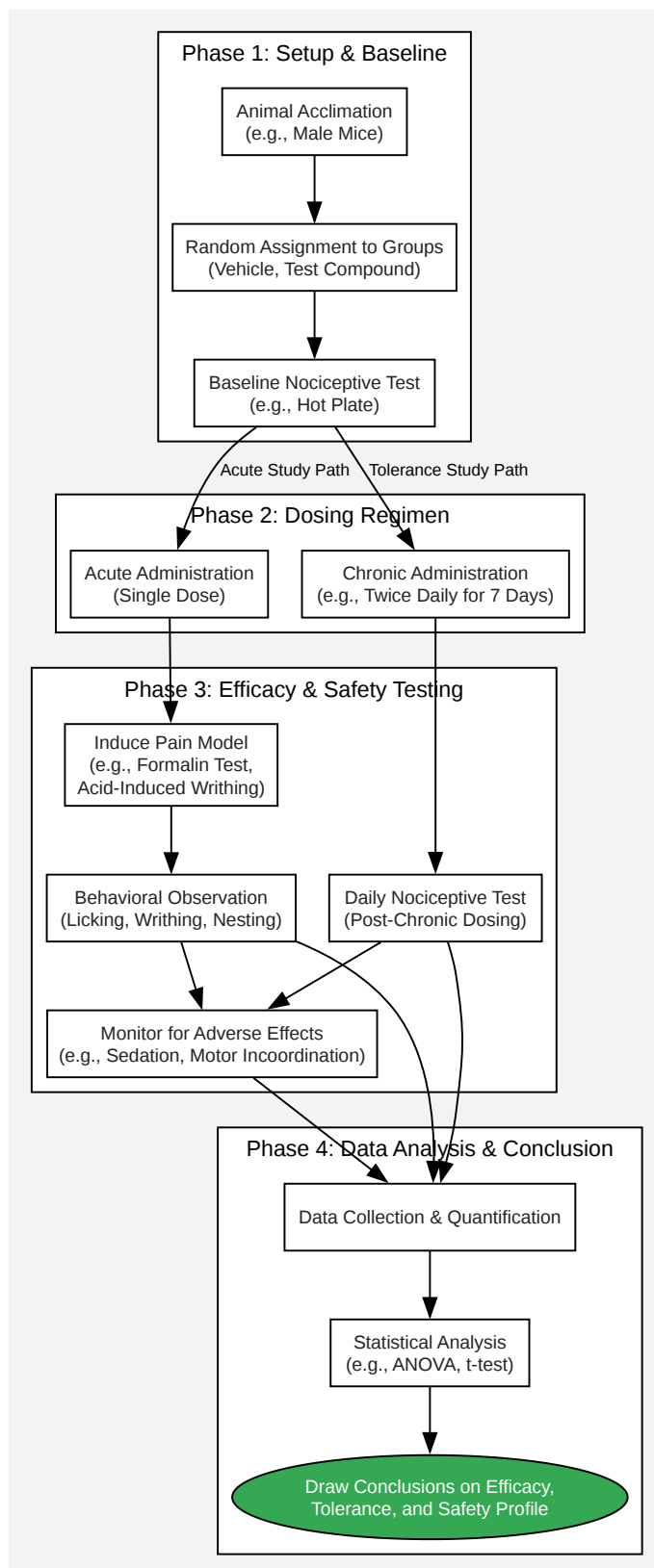
Mechanism of Action

Adenylyl cyclases are integral to G-protein coupled receptor (GPCR) signaling. Upon receptor activation by an extracellular ligand (e.g., a hormone or neurotransmitter), the associated G-protein exchanges GDP for GTP, leading to the dissociation of its α and $\beta\gamma$ subunits. The activated $G_{\alpha s}$ subunit stimulates AC activity, increasing intracellular cAMP levels.[7] cAMP then activates downstream effectors, most notably Protein Kinase A (PKA), which phosphorylates various cellular proteins to elicit a physiological response.[8]

AC1 is specifically activated by calcium (Ca^{2+}) via the protein calmodulin, a property that links its activity to neuronal activity and intracellular calcium signaling.[7] Selective inhibitors of AC1, such as ST034307, are designed to block the catalytic activity of this specific isoform, thereby reducing cAMP production in tissues where AC1 is prominently expressed, without affecting other AC isoforms.[6]

Signaling Pathway of G-Protein Coupled Receptor (GPCR) Mediated Adenylyl Cyclase Activation





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- To cite this document: BenchChem. [A Preliminary Preclinical Assessment of Selective Adenylyl Cyclase 1 (AC1) Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569433#adenylyl-cyclase-in-1-preliminary-toxicity-assessment]

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